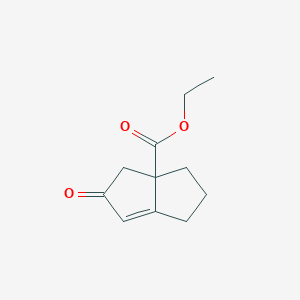

Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate is a chemical compound with the formula C11H14O3 . It is used for research purposes and is stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate involves a refluxing mixture of sodium hydride (NaH) in toluene. A solution of the compound is added dropwise over 2 hours to the mixture. After the addition, the mixture is stirred for 0.5 hour at refluxing. The reaction is complete when TLC (petroleum ethenEtOAc = 4: 1 ) indicates so. The mixture is then cooled to room temperature and poured into aqueous HCl (1 N, 1500 mL), extracted with EtOAcD 3 x 500 mL. The combined organic layers are dried over Na2S04, filtered, concentrated, and the residue is purified by chromatography (S1O2, 0% to 10% EtOAc in petroleum ether) to give the compound .Physical And Chemical Properties Analysis

Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate has a molecular weight of 194.23 . The compound is stored in a dry environment at 2-8°C . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

- Application : Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate serves as a precursor for indole derivatives. Researchers explore novel synthetic methods to construct indoles, which are prevalent moieties in selected alkaloids .

- Application : After irradiation at 365 nm, solutions containing Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate were tested for antibacterial effects .

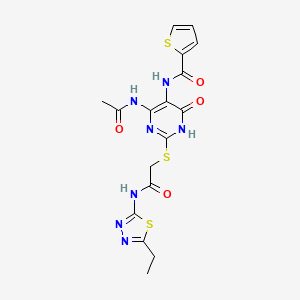

Indole Derivatives Synthesis

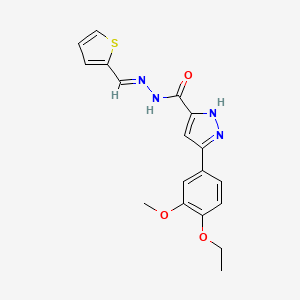

Antibacterial Activity

Antitubercular Activity

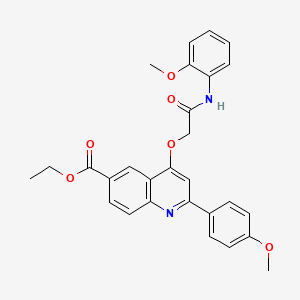

Quinolone Synthesis

Safety and Hazards

properties

IUPAC Name |

ethyl 5-oxo-1,2,3,4-tetrahydropentalene-3a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h6H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGJRWMOGYDXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCC1=CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)

![1-{5-[1-(Aminomethyl)cyclopentyl]thiophen-2-yl}ethan-1-ol](/img/structure/B2540813.png)